N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide
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Overview
Description
N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C16H22N2O3 It is a derivative of benzamide, characterized by the presence of a cyclohexyl group, an ethyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with cyclohexylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products Formed
Reduction: N-cyclohexyl-N-ethyl-4-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and cyclohexylamine or ethylamine.
Scientific Research Applications
N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide can be compared with other benzamide derivatives, such as:
N-cyclohexyl-N-ethyl-3-methyl-4-nitrobenzamide: Similar structure but with different substitution patterns on the benzene ring.
N-cyclohexyl-4-methyl-3-nitrobenzamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-ethyl-4-methyl-3-nitrobenzamide: Lacks the cyclohexyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H22N2O3/c1-3-17(14-7-5-4-6-8-14)16(19)13-10-9-12(2)15(11-13)18(20)21/h9-11,14H,3-8H2,1-2H3 |
InChI Key |
RHVRJGUPPUNVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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